2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the class of naphthoquinones. This compound is characterized by a naphthalene ring fused with a furan ring and a quinone moiety. It is known for its versatile biological activities and has been found in various natural products, drugs, and drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions. The reaction shows excellent regioselectivity and functional group tolerance .
Another method involves palladium-catalyzed reverse hydrogenolysis. This process couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it a waste-free approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, which is beneficial in targeting cancer cells. Additionally, the compound can inhibit specific enzymes and pathways involved in viral replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the hydroxymethyl group but shares the core structure.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different biological activities.
Uniqueness
2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8O4 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C13H8O4/c14-6-7-5-10-11(15)8-3-1-2-4-9(8)12(16)13(10)17-7/h1-5,14H,6H2 |
InChI Key |
QJOMPWGOLKNEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)CO |
Origin of Product |
United States |
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